molecular formula C8H6INO4 B1593988 Methyl 2-iodo-4-nitrobenzoate CAS No. 6326-42-7

Methyl 2-iodo-4-nitrobenzoate

Cat. No.: B1593988
CAS No.: 6326-42-7
M. Wt: 307.04 g/mol
InChI Key: KRAIRAIRCFXHRZ-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4-nitrobenzoate is an organic compound with the molecular formula C8H6INO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and nitro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-iodo-4-nitrobenzoate can be synthesized through a multi-step process starting from methyl benzoate. The typical synthetic route involves the following steps:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield methyl 4-nitrobenzoate.

    Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the ortho position relative to the nitro group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodo-4-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of methyl 2-iodo-4-aminobenzoate.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 2-iodo-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-iodo-4-nitrobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups.

Comparison with Similar Compounds

    Methyl 4-iodo-3-nitrobenzoate: Similar structure but with different substitution pattern.

    Methyl 2-bromo-4-nitrobenzoate: Bromine instead of iodine at the ortho position.

    Methyl 2-iodo-5-nitrobenzoate: Nitro group at the meta position relative to iodine.

Uniqueness: Methyl 2-iodo-4-nitrobenzoate is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing groups (iodine and nitro) makes it a versatile intermediate in organic synthesis, allowing for selective functionalization and transformation.

Properties

IUPAC Name

methyl 2-iodo-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAIRAIRCFXHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283240
Record name methyl 2-iodo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-42-7
Record name 6326-42-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-iodo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-iodo-4-nitrobenzoic acid (9 g, 30.7 mmol), methanol (88 mL) and sulfuric acid (0.82 mL, 15.4 mmol) was heated to reflux overnight. The reaction solution was cooled down to 0° C. for 30 minutes. The solid was filtered to give the desired product (5.90 g, 62%). LCMS calculated for C8H71NO4(M+H)+: m/z=308.0.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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